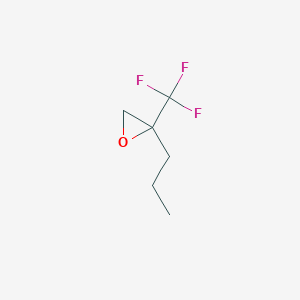

2-Propyl-2-(trifluoromethyl)oxirane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propyl-2-(trifluoromethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O/c1-2-3-5(4-10-5)6(7,8)9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHNQWUHAOYZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CO1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Propyl 2 Trifluoromethyl Oxirane

Historical and Contemporary Approaches to Trifluoromethyl Epoxide Synthesis

The construction of the trifluoromethyl-substituted oxirane ring presents unique challenges due to the strong electron-withdrawing nature of the CF3 group. Over the years, several strategies have been developed, broadly categorized into the direct epoxidation of olefinic precursors and the cyclization of functionalized intermediates like halohydrins.

Epoxidation of Olefinic Precursors

The direct oxidation of a carbon-carbon double bond is a common method for epoxide synthesis. For trifluoromethylated alkenes, the electron-deficient nature of the double bond necessitates the use of potent oxidizing agents or specific catalytic systems.

Common peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are effective for epoxidizing a wide range of alkenes. masterorganicchemistry.comleah4sci.comyoutube.comresearchgate.net The reaction proceeds via a concerted mechanism, where the oxygen atom is delivered to the same face of the alkene, resulting in a syn-addition. masterorganicchemistry.comleah4sci.com For an alkene such as 3,3,3-trifluoro-2-propylprop-1-ene, the precursor to 2-Propyl-2-(trifluoromethyl)oxirane, treatment with m-CPBA would be a direct approach to the desired epoxide.

Another effective reagent for the epoxidation of electron-deficient olefins is sodium hypochlorite (B82951) (NaOCl). sibran.runih.gov This method is often carried out in a biphasic system or in the presence of a phase-transfer catalyst. google.com The epoxidation of perfluoroalkenes with sodium hypochlorite has been shown to proceed in high yields. sibran.ru A Chinese patent describes the use of an amine compound as an epoxidation catalyst in the reaction of perfluoro-2-methyl-2-pentene (B72772) with sodium hypochlorite, suggesting the catalytic potential of this system for related substrates. google.com

The following table summarizes representative conditions for the epoxidation of fluorinated olefins.

| Oxidant | Catalyst/Conditions | Substrate Example | Product | Yield | Reference |

| m-CPBA | Dichloromethane, room temp. | Alkenylammonium salts | Corresponding epoxides | High | researchgate.net |

| NaOCl·5H₂O | Acetonitrile, 0 °C to rt | Ethyl 4,4,4-trifluorobut-2-enoate | Ethyl 3-(trifluoromethyl)oxirane-2-carboxylate | High | nih.gov |

| NaOCl | Amine catalyst, aprotic solvent | Perfluoro-2-methyl-2-pentene | Perfluoro-2,3-epoxy-2-methylpentane | High | google.com |

| NaOCl | KBr (cat.), H₂O/t-BuOH | Non-activated olefins | Corresponding epoxides | High | mdma.ch |

Cyclization Reactions of Halohydrins and Related Intermediates

An alternative and widely used method for epoxide synthesis is the intramolecular cyclization of a halohydrin. This reaction is typically promoted by a base, which deprotonates the hydroxyl group, and the resulting alkoxide undergoes an intramolecular Williamson ether synthesis to form the oxirane ring. google.com

For the synthesis of this compound, the required precursor would be a 1-halo-2-(trifluoromethyl)pentan-2-ol. The stereochemistry of the resulting epoxide is dependent on the relative stereochemistry of the halohydrin. The reaction proceeds via an SN2 mechanism, requiring an anti-periplanar arrangement of the hydroxyl and halide groups.

A general route to halohydrins involves the reaction of an alkene with a halogen in the presence of water. This approach, when applied to 3,3,3-trifluoro-2-propylprop-1-ene, would yield the desired halohydrin precursor. A European patent describes a process for the preparation of trifluoromethyloxirane which involves the reduction of 3-chloro-1,1,1-trifluoroacetone to the corresponding chlorohydrin, followed by cyclization with an aqueous alkali. google.com This highlights the viability of the halohydrin cyclization route for trifluoromethylated epoxides.

Enantioselective Epoxidation Strategies

The synthesis of enantiomerically pure epoxides is of paramount importance for their application as chiral building blocks. Several strategies have been developed for the asymmetric epoxidation of trifluoromethylated alkenes.

Transition metal complexes with chiral ligands are powerful catalysts for asymmetric epoxidation. While a specific catalyst for the direct asymmetric epoxidation of 3,3,3-trifluoro-2-propylprop-1-ene is not documented, research on related systems provides valuable insights. For example, chiral metalloporphyrins have been investigated for the asymmetric epoxidation of various alkenes. rsc.org The catalyst's structure, particularly the steric hindrance and electronic properties of the ligands, significantly influences the enantioselectivity of the reaction. rsc.org Vanadium-based catalysts with chiral hydroxamic acid ligands have also been shown to be effective for the asymmetric epoxidation of allylic alcohols. dicp.ac.cn

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral ketones have been used as catalysts for the asymmetric epoxidation of various fluoroolefins, achieving high enantioselectivities. nih.govresearchgate.net The epoxidation is believed to proceed through a chiral dioxirane (B86890) intermediate generated in situ from the ketone catalyst and an oxidant like potassium peroxymonosulfate (B1194676) (Oxone). The steric and electronic properties of both the olefin substrate and the ketone catalyst play a crucial role in determining the stereochemical outcome. nih.gov

Another organocatalytic approach involves the use of chiral phosphoric acids to catalyze the asymmetric epoxidation of alkenyl aza-heteroarenes with hydrogen peroxide, achieving high enantio- and diastereoselectivity. nih.gov While the substrates are different, this demonstrates the potential of chiral Brønsted acids in asymmetric epoxidation.

The following table presents data from the asymmetric epoxidation of representative fluoroolefins using organocatalysts.

| Catalyst | Oxidant | Substrate Example | Enantiomeric Excess (ee) | Reference |

| Fructose-derived ketone | Oxone | (E)-1-fluoro-2-styrene | up to 93% | nih.govresearchgate.net |

| Chiral Phosphoric Acid | H₂O₂ | Alkenyl aza-heteroarenes | High | nih.gov |

Diastereoselective Synthetic Routes

The creation of specific stereoisomers of this compound is crucial for its potential applications in pharmaceuticals and materials science, where biological activity and material properties are often dependent on stereochemistry. Diastereoselective synthesis aims to control the three-dimensional arrangement of atoms at the newly formed stereocenters.

One practical approach for the stereoselective synthesis of an α-trifluoromethyl-α-alkyl epoxide involves a chiral auxiliary-controlled asymmetric trifluoromethylation reaction. nih.gov This key step introduces the trifluoromethyl-substituted tertiary alcohol stereocenter with a high degree of diastereoselectivity. nih.gov For the synthesis of this compound, a similar strategy could be envisioned starting from a chiral keto ester. The fluoride-initiated addition of a trifluoromethyl group to this keto ester can proceed with significant diastereoselectivity. nih.gov The resulting major diastereomer can often be further purified to greater than 99.5:0.5 diastereomeric ratio through simple crystallization. nih.gov

Another potential route involves the stereoselective epoxidation of a precursor alkene. The epoxidation of carbon-carbon double bonds is a common method for introducing an oxirane ring. core.ac.uk For a substrate containing a pre-existing stereocenter, the directing effect of nearby functional groups can influence the facial selectivity of the epoxidation, leading to a diastereoselective outcome. core.ac.uk For instance, hydrogen-bonding interactions between the oxidant (like m-CPBA) and a hydroxyl or carbamate (B1207046) group on the substrate can direct the epoxidation to one face of the double bond. core.ac.uk

A general method for accessing fluorine-containing 2,3-epoxyesters involves the use of sodium hypochlorite (NaOCl). beilstein-journals.org While this method is highlighted for its convenience and low cost, its diastereoselectivity would depend on the specific substrate. beilstein-journals.org For the synthesis of this compound, a precursor such as (E)- or (Z)-1,1,1-trifluoro-2-hexene could potentially be epoxidized. The diastereoselectivity of this epoxidation would be a key area for investigation.

| Starting Material | Key Reagent/Reaction | Selectivity | Potential Outcome |

| Chiral keto ester | Fluoride-initiated trifluoromethylation | High diastereoselectivity (up to 86:14, >99.5:0.5 after crystallization) nih.gov | Diastereomerically enriched trifluoromethyl alcohol precursor |

| Alkene with chiral auxiliary | Directed epoxidation (e.g., with m-CPBA) | Dependent on directing group and substrate geometry core.ac.uk | Diastereomerically enriched this compound |

| (E)- or (Z)-1,1,1-trifluoro-2-hexene | Epoxidation (e.g., with NaOCl) | Substrate-dependent beilstein-journals.org | Mixture of diastereomers of this compound |

Development of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several strategies can be employed to align with these principles.

A key area of focus is the choice of oxidizing agent for the epoxidation step. Traditional methods often use stoichiometric amounts of peroxy acids, which can generate significant waste. The use of catalytic systems with more environmentally benign terminal oxidants is a greener alternative. For instance, the direct epoxidation of fluorinated olefins has been achieved using a fluorine-water-acetonitrile system, which can be a more atom-economical approach. acs.org Another mild and convenient reagent that aligns with green chemistry principles is sodium hypochlorite (NaOCl), which is inexpensive and readily available. beilstein-journals.org The use of crystalline NaOCl·5H₂O has been shown to be effective for the epoxidation of fluorine-containing α,β-unsaturated esters, potentially reducing the need for more hazardous reagents. beilstein-journals.org

Solvent choice is another critical aspect of green synthesis. The ideal solvent should be non-toxic, renewable, and easily recyclable. While many laboratory-scale syntheses of fluorinated compounds still rely on chlorinated solvents or ethers, research into greener alternatives is ongoing. Water, although often challenging for reactions with non-polar organic substrates, can be an excellent solvent when feasible. The use of biphasic systems or phase-transfer catalysts can sometimes overcome solubility issues.

Energy efficiency is also a core principle of green chemistry. Reactions that can be conducted at ambient temperature and pressure are preferred over those requiring significant energy input for heating or cooling. The development of highly active catalysts that can promote the desired transformation under mild conditions is a key research goal in this area.

| Green Chemistry Principle | Application in Synthesis of this compound | Example/Potential Improvement |

| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives. | Investigating the use of water, ionic liquids, or supercritical fluids as reaction media. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Employing catalytic epoxidation methods over stoichiometric ones. acs.org |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | Exploring biosynthetic routes to the propyl-containing precursor. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Developing catalysts that are highly active under mild conditions. |

| Use of Safer Chemistry | Utilizing less hazardous chemical reagents. | Employing NaOCl·5H₂O as a milder and safer oxidizing agent. beilstein-journals.org |

Scale-Up Considerations and Process Optimization for Academic Synthesis

Transitioning a synthetic route from a small, exploratory scale to a larger, academic-preparative scale introduces a new set of challenges that require careful process optimization.

Reagent and Catalyst Selection: Reagents that are effective on a milligram scale may become impractical or hazardous on a multigram scale. For the synthesis of this compound, this is particularly relevant for the trifluoromethylation and epoxidation steps. While potent but expensive or hazardous reagents might be suitable for initial studies, for larger scale work, more cost-effective and safer alternatives are desirable. For instance, the use of Ruppert-Prakash reagent (TMSCF₃) for trifluoromethylation, while common, requires careful handling. Investigating alternative, more stable trifluoromethylating agents could be beneficial for scale-up.

Reaction Conditions: Optimization of reaction parameters such as temperature, concentration, and reaction time is crucial for maximizing yield and minimizing side product formation. On a larger scale, heat transfer becomes a significant issue. Exothermic reactions, such as epoxidations, need to be carefully controlled to prevent runaways. This may involve slower addition of reagents, use of cooling baths, and careful monitoring of the internal reaction temperature.

Purification: Purification methods that are convenient in a research lab, such as column chromatography, can become a bottleneck during scale-up. Developing protocols that lead to the crystallization of the product directly from the reaction mixture is highly desirable as it is a more efficient and scalable purification technique. For this compound, exploring different solvent systems for crystallization of the final product or key intermediates would be a valuable optimization step.

Process Safety: A thorough safety analysis is essential before attempting any synthesis on a larger scale. This includes understanding the hazards associated with all reagents and intermediates, as well as potential exotherms and gas evolution. For fluorinated compounds, the potential for the release of toxic or corrosive gases like HF must be considered and mitigated.

| Parameter | Small-Scale (mg) | Academic Scale-Up (g) | Considerations for this compound |

| Reagent Cost & Availability | Less critical | Highly important | Sourcing cost-effective trifluoromethylating agents and oxidants. |

| Reaction Time | Can be longer | Should be minimized | Optimizing catalyst loading and temperature to reduce reaction times. |

| Work-up & Purification | Chromatography is common | Crystallization or distillation preferred | Developing a scalable purification protocol to avoid chromatography. |

| Safety | Standard lab precautions | Detailed hazard analysis required | Managing potential exotherms in the epoxidation step and handling of fluorinating agents. |

| Heat Transfer | Generally not an issue | Critical | Ensuring efficient stirring and cooling to maintain temperature control. |

Chemical Reactivity and Mechanistic Studies of 2 Propyl 2 Trifluoromethyl Oxirane Transformations

Nucleophilic Ring-Opening Reactions

Under neutral or basic conditions, the ring-opening of epoxides proceeds via a nucleophilic substitution (S_N2) mechanism. libretexts.orgyoutube.com For 2-propyl-2-(trifluoromethyl)oxirane, this involves the direct attack of a nucleophile on one of the electrophilic carbon atoms of the epoxide ring.

Regioselectivity and Stereochemical Outcomes

The regioselectivity of nucleophilic attack on unsymmetrical epoxides is a central mechanistic question. Generally, under basic or neutral conditions, nucleophiles attack the less sterically hindered carbon atom. d-nb.infoyoutube.com In the case of this compound, this would suggest a preferential attack at the C3 methylene (B1212753) carbon over the C2 quaternary carbon, which is substituted with both a propyl and a trifluoromethyl group.

However, the presence of a strongly electron-withdrawing group like trifluoromethyl can alter this preference. In studies of related fluorinated epoxides, such as hexafluoropropylene oxide (HFPO), nucleophiles are observed to attack the more sterically hindered carbon atom bearing the CF₃ group. nih.gov This "abnormal" regioselectivity is attributed to the enhanced electrophilicity of the carbon atom attached to the trifluoromethyl group. nih.gov Therefore, for this compound, there is a competition between steric effects favoring attack at C3 and electronic effects favoring attack at C2. The prevailing outcome depends on the specific nucleophile and reaction conditions.

The reaction proceeds via an S_N2 mechanism, which dictates the stereochemical outcome. The nucleophile attacks the carbon atom from the side opposite to the C-O bond, resulting in an inversion of configuration at the center of attack. beilstein-journals.org This leads to products with a defined anti stereochemistry where the nucleophile and the newly formed hydroxyl group are on opposite faces of the original epoxide plane. beilstein-journals.orgnih.gov

Influence of Nucleophile Identity (e.g., Oxygen, Nitrogen, Sulfur, Carbon Nucleophiles)

The nature of the nucleophile plays a significant role in the success and conditions of the ring-opening reaction. A wide array of nucleophiles can be employed. libretexts.orgbeilstein-journals.org

Oxygen Nucleophiles : Hydroxide and alkoxides are common O-nucleophiles that open the epoxide to form diols or ether alcohols, respectively. libretexts.org

Nitrogen Nucleophiles : Amines are effective nucleophiles for opening trifluoromethyl-substituted epoxides, leading to the formation of valuable fluoro-amino alcohols. beilstein-journals.org The reaction of 2,3-epoxypropanoates with primary amines like p-anisidine (B42471) proceeds smoothly to yield the corresponding 2-amino-3-hydroxypropanoates. beilstein-journals.org However, sterically demanding secondary amines may fail to react. beilstein-journals.org

Sulfur Nucleophiles : Thiols are potent nucleophiles that readily react with related fluorinated epoxides in the presence of a base to yield thioether alcohols. beilstein-journals.orgnih.gov

Carbon Nucleophiles : Strong carbon nucleophiles, such as Grignard reagents, are capable of opening the epoxide ring, providing a method for carbon-carbon bond formation. libretexts.org This reaction with ethylene (B1197577) oxide is a classic method for extending a carbon chain by two atoms and forming a primary alcohol. libretexts.org

The table below summarizes the expected products from the reaction of this compound with various classes of nucleophiles, assuming attack at the C2 position.

| Nucleophile Class | Example Nucleophile | Product Type |

| Oxygen | Methoxide (CH₃O⁻) | Ether Alcohol |

| Nitrogen | Ammonia (NH₃) | Amino Alcohol |

| Sulfur | Thiophenol (PhSH) | Thioether Alcohol |

| Carbon | Ethylmagnesium Bromide (EtMgBr) | Tertiary Alcohol |

Impact of the Trifluoromethyl Group on Electrophilicity and Reaction Site

The trifluoromethyl group is the single most important substituent influencing the reactivity of the epoxide ring. Its impact is primarily electronic.

Inductive Effect : The CF₃ group is one of the most powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms. This inductive effect (-I) polarizes the C2-C(F₃) bond and, consequently, the C2-O bond of the epoxide. This withdrawal of electron density significantly increases the electrophilicity of the C2 carbon, making it a more attractive site for nucleophilic attack. nih.govnih.gov

Enhanced Reactivity : The high reactivity of α,β-unsaturated esters bearing a CF₃ group is attributed to a significantly lower-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, making them potent Michael acceptors. beilstein-journals.org A similar principle applies here, where the CF₃ group lowers the energy of the σ* antibonding orbital of the C2-O bond, facilitating nucleophilic attack.

Regiochemical Control : As discussed, the enhanced electrophilicity at C2 can override the steric hindrance, directing the nucleophile to attack the more substituted carbon. This phenomenon is well-documented for perfluorinated epoxides like HFPO, where nucleophilic attack consistently occurs at the CF₃-substituted β-carbon. nih.gov Theoretical studies suggest this preference arises from a lower destabilizing distortion energy required to reach the transition state for attack at the C2 position. nih.gov

Electronic Repulsion : Some studies also propose a repulsive electronic interaction between the incoming nucleophile and the electron-rich CF₃ group, which could influence the trajectory of attack. beilstein-journals.org

Steric and Electronic Effects of the Propyl Moiety

The propyl group attached to the C2 carbon primarily exerts a steric effect.

Steric Hindrance : As a moderately bulky alkyl group, the propyl moiety sterically shields the C2 carbon from nucleophilic attack. researchgate.net In the absence of the trifluoromethyl group (i.e., in 2-methyl-2-propyloxirane), nucleophilic attack would be strongly disfavored at this position compared to the C3 methylene carbon. youtube.comnih.gov In this compound, this steric hindrance is in direct opposition to the electronic activation provided by the CF₃ group.

Electronic Effect : The propyl group is weakly electron-donating via an inductive effect (+I). This effect would slightly decrease the electrophilicity of the C2 carbon. However, this electronic contribution is minor and largely overshadowed by the powerful electron-withdrawing nature of the adjacent trifluoromethyl group.

The ultimate regioselectivity of the ring-opening reaction is thus determined by the balance between the steric bulk of the propyl group and the powerful electronic activation of the trifluoromethyl group at the same carbon atom.

Catalytic Promotion of Ring-Opening Reactions

The ring-opening of epoxides can be promoted by various catalysts. Lewis acids are commonly used to activate the epoxide by coordinating to the epoxide oxygen. This coordination makes the ring more polarized and thus more susceptible to attack by even weak nucleophiles. d-nb.info

For fluorinated epoxides, specialized catalytic systems have been developed. For instance, a dual-catalyst system using a chiral (salen)Co(III) complex and an achiral amine has been shown to be effective for the enantioselective ring-opening of meso and terminal epoxides with fluoride (B91410), using benzoyl fluoride as the fluoride source. ucla.edu While not tested on this compound specifically, such catalytic methods could potentially be applied to enhance reaction rates and control stereochemical outcomes. ucla.eduacs.org Metal-free approaches using frustrated Lewis pairs (FLPs) have also been shown to induce the ring-opening of epoxides like 2-(trifluoromethyl)oxirane (B1348523). researchgate.net

Electrophilic Ring-Opening Reactions

Electrophilic ring-opening occurs under acidic conditions, where the reaction is initiated by the protonation of the epoxide oxygen. libretexts.orgyoutube.com This creates a good leaving group (a hydroxyl group) and makes the ring highly activated for nucleophilic attack.

The mechanism proceeds in two steps:

Protonation : A strong acid protonates the epoxide oxygen, forming a protonated epoxide intermediate. youtube.com

Nucleophilic Attack : A weak nucleophile, often the solvent (e.g., water, alcohol), attacks one of the ring carbons. libretexts.orgyoutube.com

The regioselectivity of acid-catalyzed ring-opening is governed by electronic factors, with the nucleophile attacking the carbon atom that can best stabilize the developing positive charge in the S_N1-like or borderline S_N2 transition state. d-nb.inforesearchgate.net Typically, this is the more substituted carbon atom. d-nb.info

For this compound, the nucleophile would be expected to attack the C2 carbon, as it is a tertiary center. However, the powerful electron-withdrawing CF₃ group strongly destabilizes any adjacent carbocationic character. This destabilizing effect would make the formation of a positive charge on C2 highly unfavorable, potentially slowing the reaction or altering the expected regioselectivity. The outcome would depend on the delicate balance between the ability of a tertiary carbon to stabilize a positive charge and the strong destabilizing influence of the adjacent trifluoromethyl group.

Rearrangement Pathways of the Oxirane Ring

The inherent ring strain and the polarized C-O bonds of the oxirane ring in this compound make it susceptible to various rearrangement reactions, typically initiated by acid catalysis. These transformations lead to the formation of more stable isomeric structures, such as aldehydes, ketones, and allylic alcohols.

Under Lewis acid catalysis, the initial step involves the coordination of the Lewis acid to the oxygen atom of the oxirane ring. youtube.comcore.ac.uk This coordination enhances the electrophilicity of the ring carbons and facilitates ring-opening. The subsequent pathway is dictated by the stability of the resulting carbocationic intermediate. In the case of this compound, cleavage of the C2-O bond would lead to a tertiary carbocation, which is stabilized by the adjacent propyl group but destabilized by the electron-withdrawing trifluoromethyl group.

The rearrangement can proceed through several mechanistic pathways:

Hydride Shift: A 1,2-hydride shift from the adjacent carbon of the propyl group to the carbocation center would lead to the formation of a ketone.

Alkyl Shift: Migration of one of the alkyl groups (in this case, a part of the propyl chain) could also occur, leading to a different ketone.

Elimination: Deprotonation from an adjacent carbon can result in the formation of an allylic alcohol.

The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule and can direct the rearrangement pathway. The specific outcome of these rearrangements is highly dependent on the reaction conditions, including the nature of the Lewis acid, the solvent, and the temperature. sapub.org

Table 1: Potential Rearrangement Products of this compound under Lewis Acid Catalysis

| Reactant | Catalyst | Potential Rearrangement Pathway | Major Product |

| This compound | Lewis Acid (e.g., BF₃·OEt₂) | 1,2-Hydride Shift | 1,1,1-Trifluoro-2-hexanone |

| This compound | Lewis Acid (e.g., BF₃·OEt₂) | Alkyl Shift | 3-Methyl-1,1,1-trifluoro-2-pentanone |

| This compound | Lewis Acid (e.g., BF₃·OEt₂) | Elimination/Deprotonation | 2-(Trifluoromethyl)pent-1-en-2-ol |

It is important to note that thermal or photochemical conditions can also induce rearrangements in oxirane systems, potentially leading to different product distributions compared to acid-catalyzed reactions. nih.govmdpi.com

Cycloaddition Reactions Involving the Oxirane System

While oxiranes are not classic 1,3-dipoles, they can participate in cycloaddition reactions through various mechanisms. These reactions provide a powerful tool for the synthesis of five-membered heterocyclic rings.

[3+2] Cycloaddition Reactions:

One of the most common types of cycloaddition involving oxiranes is the formal [3+2] cycloaddition. In the presence of a Lewis acid, the oxirane can be activated and undergo ring-opening to form a zwitterionic intermediate that can behave as a 1,3-dipole. This dipole can then react with a suitable dipolarophile, such as an alkene or alkyne, to form a five-membered ring. nih.gov For this compound, reaction with an alkene could lead to the formation of a substituted tetrahydrofuran. nih.gov

The regioselectivity of this reaction is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the orientation of the addition. wikipedia.org The electronic nature of the substituents on both the oxirane and the dipolarophile plays a crucial role in controlling the outcome of the reaction. nih.gov

Nitrones are well-established 1,3-dipoles that react with alkenes in [3+2] cycloaddition reactions to yield isoxazolidines. wikipedia.orgnih.gov While direct reaction of the oxirane ring as a 2π component is possible, it is more likely that it would first undergo a transformation to a more reactive species. The reaction of 2,2,2-trifluorodiazoethane (B1242873) with alkenes to form pyrazolines is a known process, highlighting the utility of trifluoromethylated building blocks in cycloadditions. rsc.orgnih.gov

Photochemical Cycloadditions:

Photochemical conditions can also be employed to initiate cycloaddition reactions. pearson.com Irradiation with light can promote the oxirane to an excited state, which may then react with a suitable partner in a [2+2], [3+2], or other cycloaddition mode. youtube.com The stereochemical outcome of photochemical cycloadditions is often different from that of thermal reactions due to the involvement of different electronic states. mdpi.com

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reaction Partner (Dipolarophile) | Potential Product |

| Formal [3+2] Cycloaddition | Alkene | Substituted Tetrahydrofuran |

| [3+2] Cycloaddition with Nitrone | Nitrone | Substituted Isoxazolidine (after rearrangement) |

| Photochemical Cycloaddition | Alkene | Cyclobutane or other cycloadducts |

Reactions Targeting the Trifluoromethyl Group or Propyl Chain (Independent of Ring-Opening)

Selective functionalization of the trifluoromethyl group or the propyl chain without inducing ring-opening of the oxirane is a significant synthetic challenge due to the high reactivity of the strained ring. However, under carefully controlled conditions, such transformations may be possible.

Reactions of the Trifluoromethyl Group:

The trifluoromethyl group is generally considered to be chemically inert due to the strength of the C-F bonds. However, recent advances in catalysis have enabled the selective activation and functionalization of C-F bonds. researchgate.net

Reductive Defluorination: Methods for the selective hydrodefluorination of trifluoromethyl groups have been developed, which could potentially convert the CF₃ group in this compound to a difluoromethyl (CF₂H) or monofluoromethyl (CH₂F) group. rsc.org

C-F Bond Activation: Transition metal catalysts can facilitate the cleavage of C-F bonds, allowing for the introduction of new functional groups. nih.govnih.govnih.gov These reactions often require specific directing groups or substrates, and their applicability to a sensitive molecule like an oxirane would need to be carefully evaluated.

Reactions of the Propyl Chain:

The propyl chain offers several sites for potential functionalization.

Free-Radical Halogenation: Free-radical halogenation would likely occur preferentially at the methylene group adjacent to the oxirane ring (the α-position), as this position is activated by the adjacent oxygen atom. This would provide a handle for further synthetic transformations.

Oxidation: Strong oxidizing agents would likely lead to the opening of the oxirane ring. However, selective oxidation of the terminal methyl group of the propyl chain to a carboxylic acid or alcohol might be achievable with specific reagents.

The development of selective reactions that leave the oxirane ring intact is a key area of research, as it would allow for the synthesis of a wider range of complex fluorinated molecules. nih.gov

Applications of 2 Propyl 2 Trifluoromethyl Oxirane As a Synthetic Synthon and Building Block

Precursor to Fluorinated Alcohols and Polyols

The primary reaction pathway for epoxides is ring-opening, which transforms the strained three-membered ring into a more stable, functionalized acyclic structure. researchgate.netmdpi.comcolab.ws For 2-Propyl-2-(trifluoromethyl)oxirane, a 2,2-disubstituted epoxide, the site of nucleophilic attack is highly regioselective. Under neutral or basic conditions, nucleophiles preferentially attack the less sterically hindered methylene (B1212753) (CH₂) carbon of the epoxide ring in a classic Sₙ2-type mechanism. researchgate.netmdpi.com This reaction cleaves the C-O bond at the primary carbon, preserving the existing quaternary center and yielding a chiral tertiary alcohol.

The versatility of this reaction allows for the synthesis of a wide array of fluorinated tertiary alcohols, which are important motifs in medicinal chemistry and materials science. The specific alcohol produced depends on the nucleophile used in the ring-opening reaction. For instance, reaction with water (hydrolysis) yields a diol, while reaction with an alcohol (alcoholysis) produces a fluorinated ether-alcohol.

The generation of polyols can be envisioned through the use of polyfunctional nucleophiles or by the polymerization of the epoxide monomer itself, which involves sequential ring-opening events to form a polyether polyol architecture (see Section 4.4.1).

Table 1: Predicted Products from Nucleophilic Ring-Opening of this compound

| Nucleophile (Reagent) | Expected Product | Product Class |

| Hydride (e.g., LiAlH₄) | 1,1,1-Trifluoro-2-propyl-2-pentanol | Fluorinated Tertiary Alcohol |

| Alkyl (e.g., R-MgBr) | 2-(Trifluoromethyl)-2-propyl-alkanol | Fluorinated Tertiary Alcohol |

| Water (H₂O) | 1,1,1-Trifluoro-2-propyl-1,2-pentanediol | Fluorinated Diol |

| Alcohol (R-OH) | 1-(Alkoxy)-2-(trifluoromethyl)-2-pentanol | Fluorinated Ether-Alcohol |

| Amine (R-NH₂) | 1-(Amino)-2-(trifluoromethyl)-2-pentanol | Fluorinated Amino Alcohol |

| Azide (B81097) (N₃⁻) | 1-Azido-2-(trifluoromethyl)-2-pentanol | Fluorinated Azido Alcohol |

| Thiol (R-SH) | 1-(Alkylthio)-2-(trifluoromethyl)-2-pentanol | Fluorinated Thioether-Alcohol |

Note: The reactions listed are based on established principles of epoxide chemistry. Specific experimental data for this compound may not be publicly available.

Synthesis of Fluorinated Heterocyclic Compounds

Beyond simple ring-opening, this compound is a strategic precursor for constructing more complex fluorinated heterocyclic compounds. These structures are integral to many pharmaceuticals and agrochemicals. The synthesis of new heterocyclic rings can be achieved through intramolecular cyclization of a functionalized intermediate derived from the initial epoxide. bohrium.comrsc.org

One common strategy involves a two-step process:

Ring-Opening: The epoxide is first opened with a bifunctional nucleophile. For example, reaction with sodium azide introduces an azide group, which can later be reduced to a primary amine.

Intramolecular Cyclization: The resulting amino alcohol intermediate can undergo a subsequent cyclization reaction to form a nitrogen-containing heterocycle, such as a substituted piperidine (B6355638) or morpholine, depending on the reaction conditions and any further modifications to the molecule.

Alternatively, trifluoromethyl epoxides have been shown to participate in ring-expansion reactions. For example, reaction with certain sulfur ylides can lead to the formation of four-membered oxetane (B1205548) rings. nsf.govrsc.org In such a process, the ylide first attacks the epoxide to form a betaine (B1666868) intermediate, which then cyclizes to the larger ring system. The reaction of this compound with phenylhydrazine (B124118) could similarly be expected to yield pyrazolidine (B1218672) derivatives, which are useful intermediates for biologically active compounds. sci-hub.se

Role in Stereoselective Construction of Quaternary Carbon Centers

The synthesis of molecules containing quaternary carbon centers—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic chemistry due to steric hindrance. mdpi.com Molecules with trifluoromethylated quaternary centers are of particular interest due to the unique conformational and electronic properties the CF₃ group imparts. sci-hub.se

This compound is an exemplary building block in this context because it already contains a pre-formed quaternary carbon. Its synthetic utility lies in its ability to transfer this complex stereocenter into a larger molecule. As discussed in Section 4.1, nucleophilic ring-opening at the unsubstituted methylene carbon leaves the quaternary center intact. This allows chemists to build molecular complexity around this stable, fluorinated core.

Furthermore, while the epoxide itself is chiral, its reactions can be used to generate new stereocenters. The ring-opening reaction, for instance, creates a new stereocenter at the alcohol-bearing carbon. If a chiral nucleophile or catalyst is used, it may be possible to control the stereochemistry of this newly formed center relative to the existing one, enabling the diastereoselective synthesis of complex fluorinated molecules. acs.orgmdpi.com

Integration into Fluorinated Polymer Architectures

This compound is a suitable monomer for ring-opening polymerization (ROP), a process that converts cyclic monomers into linear polymers. youtube.comyoutube.com This polymerization proceeds by sequential ring-opening of the epoxide monomers to form a polyether backbone. The resulting polymer, a poly(propyl(trifluoromethyl)ethylene ether), would possess a unique structure with a quaternary carbon and a CF₃ group at every repeating unit. Both anionic and cationic ROP mechanisms are generally applicable to epoxides. researchgate.netnih.gov

Anionic ROP: This pathway is typically initiated by strong bases or nucleophiles (e.g., alkoxides, organometallics). The initiator attacks the methylene carbon of the epoxide, generating an alkoxide that then serves as the propagating species, attacking the next monomer unit. This process can be "living," allowing for the synthesis of polymers with well-defined molecular weights and low dispersity. researchgate.netmdpi.com

Cationic ROP: This mechanism is initiated by strong acids or Lewis acids (e.g., BF₃, RE(OTf)₃). researchgate.netrsc.orgvot.pl The initiator protonates or coordinates to the epoxide oxygen, activating the ring. The nucleophilic attack of another monomer unit then occurs at the more substituted carbon (the quaternary center), as it can better stabilize the developing positive charge.

To further tailor material properties, this compound can potentially be copolymerized with other cyclic monomers. Copolymerization allows for the creation of polymer chains with a combination of different repeating units, blending the properties of the individual monomers.

For example, copolymerizing this fluorinated epoxide with common, non-fluorinated epoxides like propylene (B89431) oxide or ethylene (B1197577) oxide could produce amphiphilic block or statistical copolymers. Such materials could have applications as surfactants or in drug delivery systems. Similarly, copolymerization with other functional epoxides (e.g., allyl glycidyl (B131873) ether) would introduce reactive handles along the polymer backbone, allowing for post-polymerization modification and the creation of cross-linked networks or grafted materials. researchgate.net The specific method, such as sequential living anionic polymerization, would be crucial for controlling the polymer architecture (i.e., block vs. random copolymer). nih.gov

The incorporation of fluorine, particularly the trifluoromethyl group, into a polymer backbone dramatically alters its physical and chemical properties. mdpi.comresearchgate.netdntb.gov.ua Polymers derived from this compound are expected to exhibit a unique combination of characteristics valuable for advanced materials applications. researchgate.netresearchgate.netnih.gov

The high electronegativity and low polarizability of the C-F bond typically lead to materials with:

Low Dielectric Constant: This is a critical property for materials used in high-speed microelectronics and advanced electronic packaging. mdpi.comresearchgate.net

High Thermal Stability: The strength of the C-F bond enhances the polymer's resistance to thermal degradation. researchgate.net

Chemical Inertness and Hydrophobicity: Fluorinated surfaces exhibit low surface energy, resulting in materials that are water and oil repellent, chemically resistant, and useful for protective coatings and biomedical devices. mdpi.commdpi.com

Increased Free Volume: The bulky CF₃ group can disrupt polymer chain packing, increasing the free volume and potentially enhancing gas permeability. nih.gov

The presence of the propyl group, in conjunction with the CF₃ group, would further influence the polymer's glass transition temperature, solubility, and mechanical properties, offering a route to highly tailored fluorinated materials.

Table 2: Expected Properties of Polymers Derived from this compound

| Property | Influence of Trifluoromethyl (CF₃) Group | Potential Application |

| Dielectric Constant | Lowered due to low polarizability of C-F bonds. mdpi.com | Microelectronics, high-frequency circuit boards. |

| Surface Energy | Significantly reduced, leading to hydrophobicity and oleophobicity. researchgate.net | Anti-fouling coatings, self-cleaning surfaces. |

| Thermal Stability | Increased due to the high bond energy of C-F bonds. researchgate.net | High-performance plastics, aerospace components. |

| Chemical Resistance | Enhanced inertness to solvents, acids, and bases. | Chemical-resistant seals, linings, and tubing. |

| Solubility | Modified; often soluble in specific fluorinated solvents. | Solution-processable films and membranes. |

| Refractive Index | Generally lowered compared to non-fluorinated analogs. | Optical fibers, anti-reflective coatings. |

Contributions to the Synthesis of Biologically Relevant Scaffolds and Agrochemical Intermediates

As a synthetic synthon, this compound is not typically a final product with biological activity itself. Instead, its value lies in its role as a versatile building block for creating more complex molecules with potential applications in pharmaceuticals and agriculture. The presence of both a reactive epoxide ring and a trifluoromethyl group allows for the introduction of these key functionalities into a wide range of molecular scaffolds.

Synthesis of Chiral Fluorinated Moieties for Drug Design

The creation of chiral molecules is paramount in drug design, as different enantiomers of a drug can have vastly different biological activities. The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.com The use of chiral 2-alkyl-2-(trifluoromethyl)oxiranes is a key strategy for introducing a trifluoromethyl-substituted stereocenter.

A practical approach to synthesizing chiral α-trifluoromethyl-α-alkyl epoxides involves a chiral auxiliary-controlled asymmetric trifluoromethylation reaction. acs.org Although a specific synthesis for the 2-propyl variant is not detailed in the provided literature, a general and practical stereoselective synthesis has been reported for other α-trifluoromethyl-α-alkyl epoxides, which are crucial intermediates for pharmaceutically active compounds. acs.org This method utilizes a readily available chiral auxiliary, such as trans-2-phenylcyclohexanol, to control the stereochemistry of the trifluoromethylation step. acs.org The resulting diastereomers can then be separated, and the desired enantiomer of the epoxide can be obtained after subsequent chemical transformations. acs.org

The nucleophilic ring-opening of these chiral epoxides provides access to a variety of chiral fluorinated building blocks. The regioselectivity of the ring-opening is influenced by the reaction conditions. Under basic or nucleophilic conditions, the attack generally occurs at the less sterically hindered carbon of the epoxide. In contrast, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon, which can better stabilize a partial positive charge. masterorganicchemistry.com This predictable reactivity allows for the controlled synthesis of specific stereoisomers of fluorinated amino alcohols, diols, and other valuable intermediates.

Table 1: Regioselective Ring-Opening of 2-Alkyl-2-(trifluoromethyl)oxiranes

| Nucleophile | Reaction Conditions | Major Product | Reference |

| Amines | Basic | Attack at the less hindered carbon | rsc.org |

| Thiols | Basic | Attack at the less hindered carbon | beilstein-journals.org |

| Organolithium Reagents | Basic | Attack at the less hindered carbon | |

| Grignard Reagents | Basic | Attack at the less hindered carbon | |

| Aqueous Acid (H₃O⁺) | Acidic | Attack at the more substituted carbon | masterorganicchemistry.com |

Precursors to Active Compound Analogs

The trifluoromethyl group is a key feature in many active pharmaceutical and agrochemical compounds. nih.gov The ability to introduce this group, along with a flexible alkyl chain via a reactive epoxide handle, makes this compound a valuable precursor for the synthesis of analogs of known active compounds. By modifying existing drug or pesticide scaffolds with the fragments derived from this oxirane, researchers can explore structure-activity relationships and potentially develop new compounds with improved efficacy, selectivity, or pharmacokinetic properties.

For instance, trifluoromethylpyridines are an important class of compounds in the agrochemical industry. nih.gov The synthesis of these and other heterocyclic systems can potentially start from trifluoromethylated building blocks like this compound. The ring-opening of the epoxide with a suitable nitrogen-containing nucleophile can lead to an intermediate that can be further cyclized to form various heterocyclic rings.

The versatility of the epoxide allows for the introduction of a wide range of functionalities. The resulting hydroxyl group from the ring-opening can be further functionalized, and the propyl and trifluoromethyl groups provide unique steric and electronic properties to the final molecule. This allows for the systematic modification of lead compounds in drug discovery and agrochemical development programs.

Advanced Spectroscopic and Analytical Research Techniques

Application of Multi-Nuclear NMR Spectroscopy for Structural Elucidation of Derivatives and Mechanistic Insight (e.g., ¹H, ¹³C, ¹⁹F NMR)

Multi-nuclear NMR spectroscopy is a cornerstone for the structural analysis of "2-Propyl-2-(trifluoromethyl)oxirane" and its reaction products. By examining the ¹H, ¹³C, and ¹⁹F nuclei, researchers can gain a detailed understanding of the molecular framework and obtain insights into reaction mechanisms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would produce a distinct signal. The chemical shift of these signals is influenced by the neighboring atoms, particularly the electronegative oxygen and the trifluoromethyl group. Data for the related compound 2-(trifluoromethyl)oxirane (B1348523) is available and provides a reference for the expected chemical shifts of the oxirane and trifluoromethyl-substituted carbons. nih.gov

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a particularly powerful tool. The fluorine nucleus is highly sensitive for NMR, and its chemical shift is very responsive to the local electronic environment. nih.gov This makes ¹⁹F NMR ideal for monitoring reactions involving the trifluoromethyl group and for characterizing the resulting products. nih.gov The technique is crucial for confirming the successful incorporation of the CF₃ group and for studying its electronic interactions within the molecule.

Mechanistic Insight: NMR spectroscopy is instrumental in studying reaction mechanisms, such as the ring-opening of the oxirane. nih.govnih.gov By analyzing the spectra of reaction mixtures over time, it is possible to identify intermediates and final products, providing evidence for proposed reaction pathways. For example, in the study of trifluoromethylated pyrazoles, ¹⁹F NMR was used to monitor reaction progress and identify different species in the crude reaction mixture.

Hypothetical NMR Data for this compound:

Based on data from analogous compounds, a hypothetical set of NMR data for "this compound" is presented below. These values are estimations and would require experimental verification.

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | -CH₂- (oxirane) | 2.5 - 3.0 | AB quartet |

| -CH- (oxirane) | - | - | |

| -CH₂- (propyl) | 1.4 - 1.8 | Multiplet | |

| -CH₂- (propyl) | 1.2 - 1.6 | Multiplet | |

| -CH₃ (propyl) | 0.8 - 1.1 | Triplet | |

| ¹³C | C-O (oxirane, quat.) | 55 - 65 | Singlet |

| -CH₂-O (oxirane) | 45 - 55 | Triplet (in ¹H coupled) | |

| -CF₃ | 120 - 130 | Quartet (due to C-F coupling) | |

| -CH₂- (propyl) | 30 - 40 | - | |

| -CH₂- (propyl) | 15 - 25 | - | |

| -CH₃ (propyl) | 10 - 15 | - | |

| ¹⁹F | -CF₃ | -70 to -80 | Singlet |

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of "this compound" and its derivatives. It is also extensively used for monitoring the progress of chemical reactions in real-time. fluorine1.ru

By analyzing the mass-to-charge ratio of ionized molecules, MS can confirm the identity of the desired product and detect the presence of any byproducts or unreacted starting materials. The fragmentation pattern observed in the mass spectrum can provide valuable structural information, helping to piece together the molecule's connectivity.

While a specific mass spectrum for "this compound" is not publicly documented, the fragmentation of similar compounds offers clues to its expected behavior. For instance, the mass spectra of 2-methyl-2-propyloxirane (B1604904) acs.org and 2-propyloxirane fluorine1.ru are known. The fragmentation of trifluoromethyl-substituted heterocycles often involves characteristic losses of the CF₃ group or rearrangements involving fluorine atoms. researchgate.net

Expected Mass Spectral Data for this compound:

| Ion | m/z (expected) | Description |

| [M]⁺ | 156 | Molecular Ion |

| [M - CH₃]⁺ | 141 | Loss of a methyl group from the propyl chain |

| [M - C₂H₅]⁺ | 127 | Loss of an ethyl group from the propyl chain |

| [M - C₃H₇]⁺ | 113 | Loss of the propyl group |

| [M - CF₃]⁺ | 87 | Loss of the trifluoromethyl group |

| [CF₃]⁺ | 69 | Trifluoromethyl cation |

Chromatographic Methods for Purity and Stereochemical Control (e.g., Chiral HPLC for Enantiomeric Excess Determination)

Chromatographic techniques are essential for the separation and purification of "this compound" and for the determination of its stereochemical purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool in this regard.

Purity Determination: Standard HPLC methods, using achiral stationary phases, can be employed to assess the purity of a sample of "this compound." By separating the target compound from any impurities, the percentage purity can be accurately determined.

Stereochemical Control and Enantiomeric Excess: Since "this compound" contains a chiral center at the C2 position of the oxirane ring, it can exist as a pair of enantiomers. Chiral HPLC is the most widely used and effective technique for separating these enantiomers. This is crucial for both analytical and preparative purposes, as the biological activity of enantiomers can differ significantly.

The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the separation of a wide range of chiral compounds, including those containing fluorine. The choice of the mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation.

While specific chiral HPLC methods for "this compound" are not detailed in the available literature, methods for other chiral epoxides and trifluoromethyl-containing compounds have been successfully developed. These methods can serve as a starting point for developing a separation protocol for the enantiomers of "this compound." The determination of the enantiomeric excess (ee), a measure of the purity of a single enantiomer, is a key application of chiral HPLC.

Hypothetical Chiral HPLC Parameters for Enantiomeric Separation:

| Parameter | Value |

| Column | Chiralpak® AD-H or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |

X-ray Crystallography of Derivatives for Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net While obtaining suitable crystals of the parent "this compound" might be challenging due to its potential volatility, derivatization can provide a solid, crystalline material suitable for analysis.

The process involves reacting the oxirane with a suitable reagent to form a stable, crystalline derivative. For example, ring-opening of the epoxide with a nucleophile containing a heavy atom (e.g., bromine or iodine) can facilitate the crystallographic analysis. The heavy atom helps in solving the phase problem in crystallography and allows for the unambiguous determination of the absolute configuration using anomalous dispersion effects.

The synthesis and X-ray crystal structure determination of derivatives of other trifluoromethyl-containing compounds and epoxides have been reported, providing a procedural basis for such studies on "this compound" derivatives. A successful crystallographic analysis would provide precise bond lengths, bond angles, and the absolute spatial arrangement of the atoms, confirming the connectivity and stereochemistry established by other spectroscopic methods.

Computational and Theoretical Investigations of 2 Propyl 2 Trifluoromethyl Oxirane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of 2-Propyl-2-(trifluoromethyl)oxirane. The presence of the highly electronegative trifluoromethyl (CF₃) group dramatically influences the properties of the oxirane ring.

The CF₃ group acts as a potent electron-withdrawing group, which significantly lowers the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.org This effect is critical for the molecule's reactivity, as a lower LUMO energy suggests a greater susceptibility to nucleophilic attack. Calculations on analogous trifluoromethyl-containing compounds show that this group enhances the electrophilic character of the adjacent carbon atom. nih.gov

DFT calculations can map the electrostatic potential (ESP) surface, visually identifying electron-rich and electron-poor regions of the molecule. For this compound, the ESP would show a significant region of positive potential (electrophilic character) on the quaternary carbon of the oxirane ring, the one bonded to the CF₃ group. This polarization is a direct consequence of the inductive effect of the fluorine atoms.

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap generally implies higher reactivity. In trifluoromethylated epoxides, the energy of the LUMO is substantially decreased compared to their non-fluorinated counterparts. beilstein-journals.org

Table 1: Representative Calculated Electronic Properties for a Model Trifluoromethylated Epoxide (Note: These are illustrative values for a model system like 2-methyl-2-(trifluoromethyl)oxirane (B3327938), calculated using a common DFT method like B3LYP/6-31G, and are not specific experimental values for the title compound.)*

| Property | Calculated Value | Significance |

| HOMO Energy | -11.5 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital; relates to the ability to accept electrons. A low value signifies high electrophilicity. beilstein-journals.org |

| HOMO-LUMO Gap | 10.3 eV | Reflects chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Charge on C(CF₃) | +0.75 e | The significant positive charge on the carbon attached to the CF₃ group marks it as the primary site for nucleophilic attack. |

| Charge on C(CH₂) | +0.05 e | The other carbon of the oxirane ring is significantly less electrophilic. |

Molecular Dynamics Simulations of Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal how the molecule interacts with solvents and other molecules, providing a dynamic picture of its behavior in a condensed phase.

Simulations in a polar solvent like water would demonstrate the formation of a structured solvation shell around the molecule. The trifluoromethyl group, due to the polarity of the C-F bonds, can participate in specific interactions. Although fluorine is a poor hydrogen bond acceptor, the cumulative effect of three fluorine atoms can influence the local water structure. nih.govresearchgate.net Studies on other fluorinated molecules have shown that they can interact strongly with protein residues and that fluorination can enhance lipophilicity, affecting how the molecule partitions between aqueous and non-aqueous environments. nih.govnih.gov

The propyl group, being a nonpolar alkyl chain, would exhibit hydrophobic interactions, tending to be excluded from the bulk water structure. MD simulations can quantify these effects by calculating properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

These simulations are crucial for understanding reaction kinetics in solution, as the organization of solvent molecules can stabilize or destabilize transition states, thereby affecting reaction rates.

Table 2: Illustrative Intermolecular Interaction Energies from MD Simulations (Note: These are representative values for interactions between a fluorinated solute and a solvent like water.)

| Interaction Type | Typical Energy Range (kcal/mol) | Relevance to Solvation |

| van der Waals (Propyl group) | -0.5 to -2.0 | Governs hydrophobic interactions and packing in nonpolar environments. |

| Dipole-Dipole (Oxirane/CF₃) | -1.0 to -4.0 | Key interactions with polar solvent molecules, influencing solubility and orientation. researchgate.net |

| Hydrogen Bonding (Oxirane Oxygen) | -2.0 to -5.0 | The oxirane oxygen acts as a hydrogen bond acceptor, strongly influencing interactions with protic solvents. |

Mechanistic Elucidation through Transition State Modeling and Energy Profile Analysis

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For this compound, the most significant reaction is the nucleophilic ring-opening of the epoxide. The reaction's regioselectivity—which of the two carbons is attacked—is highly dependent on the reaction conditions and can be explained through transition state modeling. universiteitleiden.nl

Under basic or neutral conditions with a strong nucleophile, the reaction typically proceeds via an Sₙ2 mechanism. libretexts.orgyoutube.com The nucleophile attacks the less sterically hindered carbon atom. However, the powerful electron-withdrawing CF₃ group makes the adjacent carbon so electrophilic that it becomes the preferred site of attack, despite being a quaternary, sterically hindered center. Computational modeling can locate the Sₙ2 transition state and calculate its energy (the activation barrier). The calculations would confirm that the activation energy for attack at the CF₃-substituted carbon is lower than at the propyl-substituted methylene (B1212753) carbon.

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. researchgate.net The mechanism shifts to have more Sₙ1 character. Positive charge builds up on the carbon atom that can best stabilize it. The CF₃-substituted carbon, despite the group's inductive electron withdrawal, is tertiary and better able to stabilize the partial positive charge of the Sₙ1-like transition state compared to the primary carbon. DFT calculations of the protonated epoxide and the subsequent nucleophilic attack would show a transition state with a significantly broken C-O bond at the more substituted carbon, confirming this regioselectivity. universiteitleiden.nl

By calculating the energies of reactants, transition states, intermediates, and products, a complete potential energy surface for the reaction can be constructed, providing quantitative predictions of reaction rates and selectivities. chemrxiv.org

Table 3: Representative Calculated Activation Energies for Epoxide Ring-Opening (Note: Illustrative values for the ring-opening of a model like 2-methyl-2-(trifluoromethyl)oxirane with a nucleophile, e.g., OH⁻.)

| Reaction Pathway | Mechanism | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

| Attack at C(CF₃) | Sₙ2 | 15.2 | Major product, kinetically favored due to electronic activation. beilstein-journals.org |

| Attack at C(CH₂) | Sₙ2 | 21.5 | Minor product, disfavored due to lower electrophilicity of the carbon center. |

Prediction of Spectroscopic Parameters to Aid Experimental Assignments

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. chemrxiv.org These predictions are invaluable for interpreting and assigning experimental spectra, especially for complex molecules.

For this compound, DFT calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts, when scaled and compared to experimental data, can confirm the molecular structure and assign specific resonances to specific atoms. For example, the ¹⁹F NMR signal for the CF₃ group would be a singlet at a characteristic chemical shift, while the ¹H and ¹³C signals for the propyl group and the oxirane ring would have specific predicted multiplicities and shifts based on their chemical environment. The spectrum for the closely related 2-(trifluoromethyl)oxirane (B1348523) has been reported, providing a solid basis for comparison. researchgate.net

Similarly, the vibrational frequencies and intensities for an IR spectrum can be calculated. By analyzing the computed vibrational modes, specific peaks in an experimental IR spectrum can be assigned to stretching or bending motions of particular bonds, such as the C-F bonds of the trifluoromethyl group, the C-H bonds of the propyl group, and the characteristic C-O stretching of the oxirane ring.

Table 4: Illustrative Comparison of Calculated and Experimental NMR Chemical Shifts (Note: Values are based on data for the analogous 2-(trifluoromethyl)oxirane researchgate.net and typical computational accuracy.)

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| ¹⁹F | -CF₃ | -78.5 | -78.2 |

| ¹H | -CH (Oxirane) | 3.25 | 3.21 |

| ¹H | -CH₂ (Oxirane) | 2.90 (a), 2.75 (b) | 2.88 (a), 2.71 (b) |

| ¹³C | -C(CF₃) | 58.0 | 57.6 |

| ¹³C | -CH (Oxirane) | 45.2 | 44.9 |

Future Directions and Emerging Research Opportunities

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of 2-Propyl-2-(trifluoromethyl)oxirane will likely focus on methods that are not only efficient but also environmentally benign, moving away from stoichiometric reagents towards catalytic and sustainable processes.

Current strategies for creating similar fluorinated epoxides often rely on the epoxidation of the corresponding olefin or the cyclization of a halohydrin. acs.orggoogle.com For this compound, this would involve the epoxidation of 1,1,1-trifluoro-2-propyl-pent-2-ene. Future research is expected to optimize this transformation using greener oxidizing agents and catalytic systems. An emerging approach involves using hydrogen peroxide in the presence of an organocatalyst like 2,2,2-trifluoroacetophenone, which has proven effective for various olefins and represents a cheap, mild, and fast protocol. acs.org

Another promising avenue is the electrolytic epoxidation of olefins, which uses water or oxygen as the oxygen source under mild conditions, representing a highly sustainable method. researchgate.net Furthermore, developing PFAS-free synthesis protocols will be critical, utilizing alternative fluorine sources like caesium fluoride (B91410) to avoid environmentally persistent reagents. sciencedaily.com

A comparison of potential synthetic approaches is summarized in the table below.

| Method | Oxidant/Reagent | Catalyst | Advantages | Challenges for this compound |

| Olefin Epoxidation | m-CPBA | None | High yield, well-established | Stoichiometric waste |

| Catalytic Olefin Epoxidation | H₂O₂ | 2,2,2-Trifluoroacetophenone | "Green" oxidant, catalytic | Optimization for specific substrate required |

| Halohydrin Cyclization | Base (e.g., NaOH) | None | Utilizes chlorohydrin precursors | Precursor synthesis may be multi-step |

| Electrolytic Epoxidation | Water/Oxygen | Electrode Material | Highly sustainable, mild conditions | Requires specialized electrochemical setup |

Exploration of Novel Catalytic Systems for Enantioselective and Regioselective Transformations

The chiral nature of this compound makes the development of enantioselective and regioselective transformations a high-priority research area. The epoxide's two electrophilic carbon atoms present a challenge for regiocontrol in ring-opening reactions.

Enantioselective Synthesis: The asymmetric synthesis of related 2,2-disubstituted terminal epoxides has been achieved with high enantioselectivity (up to 97% ee) using catalytic Corey-Chaykovsky epoxidation of ketones. nih.gov Adapting such methods, potentially employing rare-earth metal catalysts, could provide access to enantiopure (R)- and (S)-2-Propyl-2-(trifluoromethyl)oxirane. nih.gov

Regioselective Ring-Opening: The powerful electron-withdrawing nature of the CF₃ group is expected to heavily influence the regioselectivity of nucleophilic attack. Theoretical studies on the ring-opening of hexafluoropropylene oxide show that nucleophilic attack preferentially occurs at the more sterically hindered carbon atom bearing the CF₃ group, contrary to typical epoxide reactivity. nih.gov This "anomalous" regioselectivity is attributed to the enhanced electrophilicity of the CF₃-substituted carbon. nih.gov Future research will focus on harnessing this inherent electronic bias.

Novel catalytic systems, such as dual-catalyst protocols involving a chiral Lewis acid and a chiral amine, could offer precise control over both enantioselectivity and regioselectivity in ring-opening reactions with various nucleophiles. nih.gov The table below outlines expected outcomes based on analogous systems.

| Nucleophile | Catalyst Type | Expected Major Regioisomer | Potential Product Class |

| Azide (B81097) (N₃⁻) | Chiral (salen)Cr Complex | Attack at C-2 | Chiral Azido Alcohols |

| Fluoride (F⁻) | Cooperative Lewis Acid/Amine | Attack at C-2 | Chiral Fluoro Alcohols |

| Amines | Chiral Magnesium-BINOL Complexes | Attack at C-2 | Chiral Amino Alcohols |

| Water (Hydrolytic Resolution) | Chiral (salen)Co Complex | Kinetic Resolution | Enantioenriched Epoxide & Diol |

Discovery of Undiscovered Reactivity Patterns for this compound

Beyond predictable nucleophilic additions, the unique electronic properties of this compound suggest that it may participate in novel and previously undiscovered reactions.

Research into the reactions of structurally similar 2,2-bis(trifluoromethyl)oxirane (B3041556) has shown that it undergoes regioselective ring-opening with a variety of nucleophiles to form tertiary alcohols exclusively. researchgate.net Investigating the reaction of this compound with frustrated Lewis pairs (FLPs) could lead to unusual ring-opened zwitterionic products, as has been observed with 2-(trifluoromethyl)oxirane (B1348523). researchgate.net

Furthermore, cycloaddition reactions, which are well-established for constructing heterocyclic compounds, could be explored. rsc.org The strained, electron-deficient oxirane ring might act as a novel partner in [3+2] or other cycloaddition manifolds, leading to complex fluorinated heterocycles that are otherwise difficult to access.

Expansion into New Areas of Materials Science and Functional Molecule Design

The properties imparted by the trifluoromethyl group make this compound a highly attractive monomer for the synthesis of advanced materials. Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and unique surface properties.

A significant emerging area is the ring-opening copolymerization of fluorinated epoxides with anhydrides. rsc.org Using this compound in such polymerizations could yield novel fluorinated polyesters with tailored properties. These materials could find applications as high-performance elastomers, hydrophobic coatings, or advanced dielectrics. The regioselective nature of the ring-opening would be crucial in determining the polymer's final structure and properties. rsc.org

In functional molecule design, the oxirane can serve as a versatile building block. The ability to introduce a propyl group alongside a trifluoromethyl-substituted tertiary alcohol via regioselective ring-opening provides a direct route to chiral molecules with potential applications in pharmaceuticals and agrochemicals. nih.gov

Integration with Flow Chemistry and Automated Synthesis Technologies

To accelerate the exploration and application of this compound, integration with modern synthesis technologies is essential. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, scalability, and the ability to rapidly screen reaction conditions. sciencedaily.comthieme-connect.de

Flow Chemistry: The synthesis of fluorinated epoxides can involve highly exothermic or hazardous reactions, which are managed more effectively in continuous flow microreactors. beilstein-journals.org Flow systems provide superior control over temperature and mixing, leading to higher yields and selectivity. beilstein-journals.org This technology is particularly well-suited for the on-demand and safe production of this compound and its derivatives.

Automated Synthesis: Automated synthesis platforms can dramatically accelerate the discovery of new reactions and the optimization of existing ones. sigmaaldrich.comimperial.ac.uk These systems can perform parallel synthesis, allowing for the rapid screening of catalysts, solvents, and nucleophiles for the ring-opening of this compound. This high-throughput approach will be instrumental in mapping its reactivity and identifying optimal conditions for producing valuable functional molecules. imperial.ac.uk The combination of flow chemistry with automated systems represents a powerful strategy for unlocking the full synthetic potential of this promising fluorinated building block. nih.gov

Q & A

Q. What are the established synthetic routes for 2-propyl-2-(trifluoromethyl)oxirane, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves nucleophilic epoxidation of allylic trifluoromethyl precursors. For example, 2-((3-(trifluoromethyl)phenoxy)methyl)oxirane was synthesized via epichlorohydrin and m-(trifluoromethyl)phenol under basic conditions (e.g., NaOH), followed by purification via column chromatography . Key parameters include temperature control (0–25°C), stoichiometric ratios of epoxide-forming agents, and inert atmosphere to prevent side reactions. Yield optimization may require adjusting reaction time (3–5 days) and monitoring via thin-layer chromatography (TLC) .

Q. How can the stereochemical configuration of this compound be determined experimentally?

- Methodological Answer : Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cyclodextrin derivatives) can resolve enantiomers. X-ray crystallography is definitive for absolute configuration determination, as demonstrated for structurally similar fluorinated oxiranes . Nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) may also distinguish enantiomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies trifluoromethyl group environments (δ ~ -60 to -70 ppm for CF₃).

- ¹H/¹³C NMR : Resolves propyl and oxirane ring protons (e.g., oxirane CH₂ at δ 3.5–4.5 ppm).

- IR Spectroscopy : Confirms epoxy C-O-C stretching (~1250 cm⁻¹) and CF₃ symmetric/asymmetric stretches (~1150–1250 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 113.05 for C₃H₃F₃O) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of this compound in ring-opening reactions?

- Methodological Answer : The electron-withdrawing CF₃ group polarizes the oxirane ring, enhancing electrophilicity at the β-carbon. For example, nucleophilic attack by amines or thiols proceeds regioselectively at the less hindered carbon. Computational studies (DFT) predict activation energies and transition states, validated by kinetic experiments under varying temperatures (25–80°C) . Comparative studies with non-fluorinated analogs show 10–20× faster reaction rates for trifluoromethyl derivatives .

Q. What strategies enable copolymerization of this compound with other monomers to achieve tailored polymer properties?

- Methodological Answer : Anionic or cationic ring-opening polymerization (ROP) with initiators like BF₃·OEt₂ or potassium tert-butoxide enables copolymerization with epoxides (e.g., ethylene oxide). For example, copolymerizing trifluoromethyl oxiranes with cyanate esters enhances thermal stability (Tg > 200°C) and reduces dielectric constants (κ < 2.5) for microelectronics applications . Monomer feed ratios (e.g., 1:1 to 1:3) and reaction time (24–72 hrs) critically impact molecular weight (Mn = 5,000–20,000 Da) and dispersity (Đ = 1.1–1.5) .

Q. How can computational modeling predict the environmental persistence or toxicity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for CF₃ groups to assess hydrolytic/oxidative stability. Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for aquatic organisms). Recent EPA guidelines classify trifluoromethyl oxiranes as emerging PFAS candidates, requiring rigorous hazard profiling (e.g., bioaccumulation potential via logP > 3) .

Data Contradiction Analysis

Q. Why do reported dielectric constants for polymers derived from trifluoromethyl oxiranes vary across studies?